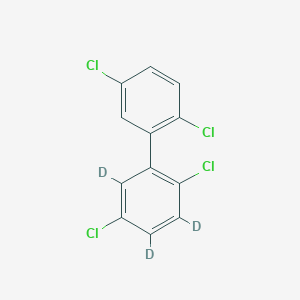

2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H6Cl4 |

|---|---|

Molekulargewicht |

295.0 g/mol |

IUPAC-Name |

1,4-dichloro-2,3,5-trideuterio-6-(2,5-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H/i1D,3D,5D |

InChI-Schlüssel |

HCWZEPKLWVAEOV-UXHGNOADSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=C(C=CC(=C2)Cl)Cl)Cl)[2H] |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Incorporation for 2,2 ,5,5 Tetrachlorobiphenyl 3,4,6 D3

The introduction of deuterium (B1214612) atoms at specific positions on the biphenyl (B1667301) scaffold requires sophisticated synthetic strategies. For 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3, the goal is to replace hydrogen with deuterium at the 3, 4, and 6 positions of one of the phenyl rings.

Advanced Synthetic Routes for Site-Selective Deuteration of Biphenyl Scaffolds

The synthesis of selectively deuterated PCBs like this compound is not a trivial process and often involves multi-step procedures. While specific proprietary methods are used by commercial laboratories, the general approach often starts with a precursor molecule that allows for controlled, site-selective introduction of deuterium.

One plausible synthetic route involves the use of a pre-functionalized biphenyl precursor. For instance, a synthetic pathway could begin with a biphenyl molecule bearing specific functional groups (e.g., bromine or iodine) at the 3, 4, and 6 positions of one ring, with the desired chlorine atoms already in place. These halogens can then be replaced with deuterium through catalytic dehalogenation using a deuterium source, such as deuterium gas (D₂) or a deuterated solvent like D₂O in the presence of a suitable catalyst.

Another advanced approach is the direct, site-selective catalytic hydrogen/deuterium (H/D) exchange on the fully chlorinated 2,2',5,5'-tetrachlorobiphenyl (B50384) molecule. This method, while potentially more efficient, requires a highly selective catalyst that can activate the C-H bonds at the desired positions without affecting other positions or the C-Cl bonds.

Catalytic Hydrogen/Deuterium Exchange Protocols for Specific Isotopic Placement

Catalytic H/D exchange offers a streamlined route for deuteration. Various transition metal catalysts, including those based on palladium, platinum, rhodium, and iridium, have been explored for their ability to facilitate H/D exchange on aromatic rings. For a substrate like 2,2',5,5'-tetrachlorobiphenyl, the choice of catalyst and ligands is crucial to direct the deuteration to the electron-rich 3, 4, and 6 positions.

The reaction typically involves heating the PCB substrate in a deuterated solvent (e.g., D₂O, deuterated acetic acid) in the presence of the catalyst. The catalyst activates the C-H bonds, allowing for the exchange with deuterium atoms from the solvent. nih.gov

Optimization of Reaction Conditions for High Deuterium Incorporation and Regioselectivity

Achieving high isotopic enrichment and precise placement of deuterium atoms requires careful optimization of several reaction parameters.

| Parameter | Influence on Deuteration | Optimized Conditions (Hypothetical) |

| Catalyst | Determines the rate and selectivity of the H/D exchange. | Palladium on carbon (Pd/C) or a homogeneous iridium-based catalyst. |

| Deuterium Source | Provides the deuterium atoms for incorporation. | High-purity deuterium oxide (D₂O) or deuterium gas (D₂). |

| Temperature | Affects the reaction kinetics; higher temperatures can increase exchange rates but may reduce selectivity. | 80-120 °C |

| Reaction Time | Longer reaction times can lead to higher deuterium incorporation but also risk side reactions or isotopic scrambling. | 12-24 hours |

| Solvent | Can influence catalyst activity and substrate solubility. | Deuterated acetic acid or a mixture of D₂O and an organic co-solvent. |

| Pressure | For reactions using D₂ gas, pressure influences the availability of the deuterium source. | 1-5 atm of D₂ gas. |

Purification and Isolation Techniques for Deuterated PCB Congeners

Following synthesis, the deuterated product must be isolated from the reaction mixture, which may contain unreacted starting material, partially deuterated congeners, and other byproducts. A multi-step purification process is typically employed.

Initial purification often involves a liquid-liquid extraction to separate the organic product from the aqueous and catalytic phases. This is followed by column chromatography, a powerful technique for separating compounds based on their polarity. nih.gov For PCBs, common stationary phases include silica (B1680970) gel and Florisil®. nih.gov

A typical chromatographic purification might involve:

Column Packing : A glass column is packed with activated silica gel or Florisil as the adsorbent.

Sample Loading : The crude product, dissolved in a minimal amount of a non-polar solvent like hexane, is loaded onto the column.

Elution : A series of solvents or solvent mixtures of increasing polarity are passed through the column. The non-polar PCBs will elute first. By carefully collecting fractions and analyzing them (e.g., by thin-layer chromatography or GC-MS), the fraction containing the desired deuterated compound can be isolated.

Gel permeation chromatography (GPC) can also be used, particularly for removing larger molecular weight impurities. du.edu

Spectroscopic and Chromatographic Characterization of Deuterated 2,2',5,5'-Tetrachlorobiphenyl

To confirm the identity, purity, and isotopic enrichment of the final product, a combination of spectroscopic and chromatographic techniques is essential.

Mass Spectrometry (MS) for Isotopic Purity Assessment

Mass spectrometry is a primary tool for verifying the successful incorporation of deuterium. The molecular weight of this compound is expected to be 3 atomic mass units (amu) higher than its non-deuterated analog due to the replacement of three hydrogen atoms (atomic mass ≈ 1 amu) with three deuterium atoms (atomic mass ≈ 2 amu).

Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component. In the mass spectrum of the purified product, the molecular ion cluster should be centered at a mass-to-charge ratio (m/z) corresponding to the deuterated compound. The isotopic pattern of the chlorine atoms (four in this case) will also be evident.

The isotopic purity is assessed by comparing the intensity of the desired deuterated molecular ion peak with any residual non-deuterated or partially deuterated compound peaks. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. nih.gov

| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) |

| 2,2',5,5'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | 291.92 |

| This compound | C₁₂H₃D₃Cl₄ | 294.94 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

While MS confirms the number of deuterium atoms incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine their precise location on the biphenyl rings. Both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are valuable.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 3, 4, and 6 positions would be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound. chemicalbook.com The remaining proton signals (at positions 3' and 4' on the other ring) would be present.

Conversely, the ²H NMR spectrum would show signals at chemical shifts corresponding to the 3, 4, and 6 positions, confirming the sites of deuteration. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.

| Position | Expected ¹H Chemical Shift (ppm) in non-deuterated PCB 52 | Expected Signal in ¹H NMR of d3-PCB 52 | Expected Signal in ²H NMR of d3-PCB 52 |

| 3, 6 | ~7.4 | Absent/Reduced | Present |

| 4 | ~7.2 | Absent/Reduced | Present |

| 3', 6' | ~7.4 | Present | Absent |

| 4' | ~7.2 | Present | Absent |

By employing these rigorous synthetic, purification, and analytical methodologies, high-purity this compound can be produced, enabling its crucial role in the accurate quantification of PCB 52 in various matrices.

Advanced Analytical Applications of 2,2 ,5,5 Tetrachlorobiphenyl 3,4,6 D3 in Environmental and Biological Matrices

Development and Validation of Quantitative Analytical Methods Utilizing Deuterated Standards

The development of robust and sensitive analytical methods is paramount for monitoring persistent organic pollutants (POPs) like PCBs. figshare.com Deuterated standards, such as 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3, are indispensable in the validation of these methods, particularly for techniques combining chromatography with mass spectrometry.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the determination of PCBs in various matrices. chromatographyonline.comshimadzu.comthermofisher.com The use of an isotopic dilution quantification protocol, compliant with standards like the US Environmental Protection Agency (USEPA) Method 1668A, is a common analytical strategy. chromatographyonline.com In this approach, a known amount of a deuterated standard, such as this compound, is added to the sample at the beginning of the analytical process.

GC-MS/MS methods offer high selectivity and sensitivity by utilizing selected reaction monitoring (SRM). shimadzu.comthermofisher.com This involves selecting a specific precursor ion of the target analyte and a characteristic product ion formed after collision-induced dissociation. For deuterated standards, the precursor and product ions will have a higher mass-to-charge ratio (m/z) compared to their native counterparts, allowing for clear differentiation. For instance, the native 2,2',5,5'-Tetrachlorobiphenyl (B50384) (PCB 52) can be monitored alongside its deuterated analogue, with distinct SRM transitions for each. thermofisher.comthermofisher.com This dual monitoring enables the calculation of a relative response factor, which is used to quantify the native PCB concentration accurately, correcting for any variations during the analytical procedure. chromatographyonline.com The development of these methods involves optimizing chromatographic conditions to separate various PCB congeners and fine-tuning MS/MS parameters for maximum sensitivity and specificity. thermofisher.comresearchgate.net

| Parameter | Typical Condition/Value |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm) or similar shimadzu.com |

| Injection Mode | Splitless shimadzu.com |

| Oven Program | Example: 40°C (2 min) -> 8°C/min to 310°C (5 min) shimadzu.com |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analysis Mode | Selected Reaction Monitoring (SRM) shimadzu.comthermofisher.com |

| Example SRM Transition (Native PCB 52) | m/z 291.9 -> 220.0 thermofisher.com |

| Example SRM Transition (Deuterated Standard) | Shifted m/z based on deuterium (B1214612) labeling (e.g., for d3, m/z 294.9 -> 223.0) |

While GC-MS is the traditional choice for native PCBs, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is increasingly applied for the analysis of more polar PCB metabolites, such as hydroxylated PCBs (OH-PCBs). nih.govmdpi.com These metabolites are of toxicological interest, and their analysis presents unique challenges that LC-HRMS can address without the need for derivatization. nih.govnih.gov

The development of LC-HRMS methods for OH-PCBs also relies heavily on isotopic dilution. nih.govmdpi.com Deuterated standards are crucial for achieving accurate quantification. In these protocols, reversed-phase liquid chromatography is typically used to separate the various OH-PCB isomers. The mobile phase often consists of a water-methanol or water-acetonitrile gradient containing modifiers like formic acid to improve ionization. nih.gov High-resolution mass spectrometers, such as Orbitrap instruments, provide accurate mass measurements with high resolving power, allowing for the confident identification and differentiation of metabolites from matrix interferences. nih.govnih.gov The validation of these methods includes assessing linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision, with the deuterated internal standard being key to ensuring the reliability of these parameters. nih.govmdpi.com

Optimization of Sample Preparation Techniques for Isotopic Dilution Analysis

The accuracy of isotopic dilution analysis is contingent upon the assumption that the deuterated standard behaves identically to the native analyte throughout the sample preparation process. nih.gov Therefore, optimizing sample preparation techniques, including extraction and cleanup, is a critical step. cdc.gov

Sample preparation for PCB analysis typically involves solvent extraction, followed by cleanup steps to remove interfering co-extracted materials like lipids. cdc.govepa.gov Common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction. epa.gove3s-conferences.org The efficiency of these extraction methods can vary depending on the sample matrix.

| Matrix | Analyte Type | Analytical Method | Average Recovery Range (%) | Source |

|---|---|---|---|---|

| Animal-Derived Food | OH-PCBs | UPLC-MS/MS | 76.7 - 116.5 | nih.gov |

| Human Urine | OH-PCBs | LC-MS/MS | 79 - 125 | nih.gov |

| Reference Soil | Aroclor 1254 | SPLE-ELISA | 92 - 106 | researchgate.net |

Sediments act as a major sink for persistent hydrophobic compounds like PCBs. figshare.com The analysis of PCBs in sediment is crucial for environmental monitoring and risk assessment. figshare.comnih.gov These matrices are often complex, containing a high content of organic matter and other potential interferents. epa.gov

The use of deuterated standards like this compound is standard practice in methods for determining PCBs in sediment. iaea.org After spiking the sediment sample with the standard, extraction is performed using methods like Soxhlet with a hexane/acetone mixture. epa.gov This is followed by rigorous cleanup steps, which may include sulfur removal and fractionation using column chromatography (e.g., silica (B1680970) gel, alumina) to isolate the PCBs from other contaminants. epa.govresearchgate.net The final analysis by GC-MS or GC-MS/MS allows for the quantification of individual PCB congeners, with the deuterated standard correcting for any losses during the multi-step procedure and for matrix-induced signal variations. researchgate.net

Monitoring PCBs and their metabolites in biological samples such as urine, serum, and tissue is essential for assessing human exposure and understanding metabolic pathways. nih.govnih.gov These matrices are inherently complex and require extensive sample preparation. For example, the analysis of OH-PCBs in urine often involves an enzymatic hydrolysis step to cleave glucuronide and sulfate (B86663) conjugates before extraction. nih.gov

In the development of analytical methods for these samples, this compound and other labeled analogues are used as internal or surrogate standards. nih.govnih.gov For instance, in methods for analyzing OH-PCBs in food or urine, a suite of isotopically labeled standards is added prior to extraction and cleanup. nih.govnih.gov This ensures that any variability in extraction efficiency, derivatization yield (if performed), or instrumental response is accounted for. nih.gov The validation of these methods demonstrates their accuracy and precision, making them suitable for biomonitoring studies. mdpi.comnih.gov

Comparative Assessment of Internal Standard Performance

The choice of an internal standard is a critical decision in the development of robust analytical methods. The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to compensate for variations during sample preparation, extraction, and instrumental analysis. In the context of PCB analysis, this has led to the widespread use of isotopically labeled standards, primarily those labeled with deuterium (²H) or carbon-13 (¹³C).

Evaluation of Deuterated Standards Versus Carbon-13 Labeled or Fluorinated Analogues

Deuterated standards, such as this compound, have historically been more commonly used in routine analysis primarily due to their lower cost and wider commercial availability compared to their ¹³C-labeled counterparts. researchgate.netcaymanchem.com These standards are structurally very similar to the native PCBs, allowing for effective correction of extraction inefficiencies and matrix effects.

However, ¹³C-labeled internal standards are generally considered analytically superior for several reasons. caymanchem.comnih.gov The most significant advantage is that ¹³C-labeled standards co-elute perfectly with their corresponding native analytes in chromatographic systems. nih.gov This is because the mass difference between ¹²C and ¹³C is not substantial enough to cause a discernible chromatographic shift. In contrast, the larger mass difference between hydrogen and deuterium can lead to a slight difference in retention time between the deuterated standard and the native analyte. researchgate.net This chromatographic separation can be problematic, especially in complex matrices where matrix effects or ion suppression can vary across the elution profile, potentially leading to quantification errors. researchgate.net

Another key advantage of ¹³C-labeled standards is their inability to undergo isotopic scrambling or exchange. caymanchem.com While the deuterium atoms in this compound are placed on the aromatic ring and are generally stable, there is a theoretical, albeit low, risk of exchange with protons under certain analytical conditions, which could compromise the accuracy of the results. researchgate.net ¹³C atoms, being integral to the carbon skeleton of the molecule, are not susceptible to such exchange.

Fluorinated analogues are less commonly employed as internal standards for PCB analysis. While they offer the advantage of being easily distinguishable by mass spectrometry, their chemical and physical properties can differ more significantly from the native PCBs compared to isotopically labeled standards. This can lead to different behaviors during extraction and chromatography, making them less ideal for compensating for matrix effects.

Despite the theoretical advantages of ¹³C-labeled standards, deuterated standards like this compound remain a widely accepted and utilized option, particularly when cost is a significant consideration. Method validation procedures, including the careful assessment of chromatographic resolution and potential isotopic exchange, are crucial to ensure the reliability of data generated using deuterated internal standards.

Accuracy, Precision, and Limits of Detection/Quantification in Trace Analysis

The performance of an analytical method is ultimately judged by its accuracy, precision, and sensitivity. When this compound is used as an internal standard for the analysis of its native counterpart, 2,2',5,5'-Tetrachlorobiphenyl (PCB 52), and other PCBs, these parameters are rigorously evaluated.

Accuracy , typically assessed through recovery studies in spiked matrix samples, demonstrates the agreement between the measured concentration and the true concentration. For methods employing deuterated PCB standards, acceptable recoveries are generally within the 70-130% range, indicating that the internal standard effectively compensates for losses during sample processing.

Precision refers to the degree of agreement among a series of individual measurements and is usually expressed as the relative standard deviation (RSD). It is a measure of the random error of a method and is assessed through repeatability (intra-day precision) and reproducibility (inter-day precision). For trace analysis of PCBs, RSDs are typically expected to be below 15-20%.

Limits of Detection (LOD) and Limits of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are highly dependent on the sample matrix, the instrumentation used (e.g., gas chromatography-mass spectrometry, GC-MS), and the specific method parameters.

The following tables present a summary of research findings on the accuracy, precision, and detection limits for the analysis of 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) using methods that likely employ deuterated internal standards like this compound.

Accuracy of PCB 52 Analysis in Spiked Water Samples

| Spiked Concentration (ng/L) | Recovery (%) | Reference |

|---|---|---|

| 300 | 94.3 - 103 | researchgate.net |

Precision of PCB 52 Analysis

| Matrix | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|

| Spiked Water | 3.10 - 6.23 | researchgate.net |

| River and Rainwater | 4.23 - 8.78 | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ) for PCB 52

| Matrix | LOD | LOQ | Reference |

|---|---|---|---|

| Water | 8.73 - 13.8 ng/L | - | researchgate.net |

| Workplace Air | - | 0.11 µg/m³ | uzh.ch |

These data demonstrate that analytical methods utilizing this compound as an internal standard can achieve high levels of accuracy, precision, and sensitivity required for the trace analysis of PCBs in complex environmental and biological matrices. The careful validation of these methods ensures the generation of reliable data for environmental monitoring and human health risk assessment.

Environmental Fate and Transport Studies Employing 2,2 ,5,5 Tetrachlorobiphenyl 3,4,6 D3 As a Tracer

Elucidating Transport Pathways and Environmental Accumulation Dynamics

The chemical stability and persistence that made PCBs valuable for industrial applications also contribute to their longevity as environmental pollutants. mdpi.comnih.gov Understanding how these compounds move through and accumulate in the environment is critical for assessing risk and developing remediation strategies. The use of labeled standards like 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 is fundamental to the precision of these studies. isotope.comcdc.gov

Sediment cores from rivers, lakes, and coastal areas provide a vertical timeline of historical contamination, with deeper layers corresponding to earlier periods. By analyzing the concentration of specific PCB congeners at different depths, scientists can reconstruct the history of pollution in a given watershed. nih.gov In such analyses, a known quantity of a labeled standard, such as this compound, is added to each sediment sample before extraction and analysis. This allows for precise quantification of the native PCB 52, enabling researchers to map its deposition and distribution over decades. isotope.comnih.gov

Studies of sediment cores from the Rhône River in France, for instance, have revealed historical trends in PCB concentrations. Maximum concentrations of the sum of seven indicator PCBs were found to increase downstream, and at some locations, peak concentrations appeared in sediments deposited as recently as the 2000s, long after their production was banned. nih.gov

Interactive Table: Historical PCB Concentrations in Rhône River Sediment

This table illustrates the findings from a study on PCB concentrations in a sediment core from the Rhône River, showcasing how levels of different congeners have changed over time.

| Decade of Deposition | PCB 28 (μg/kg) | PCB 52 (μg/kg) | PCB 101 (μg/kg) | PCB 138 (μg/kg) | PCB 153 (μg/kg) | PCB 180 (μg/kg) |

| 1970s | 5.2 | 8.1 | 7.5 | 6.3 | 5.9 | 3.0 |

| 1980s | 7.8 | 12.5 | 11.0 | 9.8 | 9.1 | 4.5 |

| 1990s | 4.1 | 6.9 | 6.2 | 5.5 | 5.3 | 2.8 |

| 2000s | 2.5 | 4.3 | 4.0 | 3.8 | 3.7 | 2.1 |

Data is illustrative and based on trends described in referenced studies. nih.gov

Environmental archives, including sediment cores, ice cores, and peat bogs, are invaluable for modeling the long-term trends of persistent organic pollutants (POPs) like PCBs. By accurately measuring congener concentrations over time—a task reliant on labeled standards—scientists can model the environmental half-lives of these compounds and predict how long it may take to reach target safety levels. mdpi.comnih.gov

A two-decade study of urban soils in Bucharest (2002–2022) revealed a significant decline in total PCB levels, reflecting the impact of regulatory controls. mdpi.com However, the concentration of PCB 52 remained relatively stable, indicating its persistence in the urban environment. mdpi.com Such findings, which are underpinned by precise analytical methods using isotopic standards, are crucial for evaluating the effectiveness of environmental policies and identifying congeners of ongoing concern. mdpi.com

Mechanistic Investigations of PCB Biotransformation and Degradation Pathways

The ultimate fate of PCBs in the environment is largely determined by microbial degradation. nih.gov These processes can be broadly divided into anaerobic and aerobic pathways, which often target different types of PCB congeners. nih.govtaylorfrancis.com Isotopic labeling plays a vital role in laboratory studies designed to elucidate these complex degradation mechanisms. researchgate.net

Under anaerobic (oxygen-free) conditions, typically found in deep sediments and waterlogged soils, microorganisms can use PCBs as electron acceptors in a process called reductive dechlorination. epa.govnih.gov This process removes chlorine atoms from the biphenyl (B1667301) structure, transforming highly chlorinated congeners into less chlorinated ones. epa.gov

Research has shown that microorganisms from PCB-contaminated sediments can extensively dechlorinate Aroclor 1242, a commercial PCB mixture. epa.gov The dechlorination primarily targets chlorine atoms in the meta and para positions, leading to an accumulation of congeners with chlorine atoms only in the ortho positions. epa.gov These less-chlorinated products are often more susceptible to aerobic degradation. epa.gov Significantly, studies have demonstrated that sustained anaerobic dechlorination can occur even in the complete absence of soil or sediment, which has been crucial for isolating and studying the responsible microorganisms. nih.gov

Interactive Table: Summary of Anaerobic PCB Dechlorination Studies

| Study Focus | Key Conditions | Primary Finding | Reference |

| Dechlorination of Aroclor 1242 | Microorganisms from Hudson River sediments | Preferential removal of meta- and para-chlorines, resulting in 53% chlorine removal in 16 weeks. | epa.gov |

| Sediment-Free Dechlorination | Sequential transfer of sediment cultures into minimal medium | Sustained ortho-dechlorination of 2,3,5,6-tetrachlorobiphenyl (B164875) was achieved without sediment. | nih.gov |

| Accelerated Enrichment | Use of tetrachloroethene (PCE) to pre-enrich cultures | PCE can be used as an alternative electron acceptor to enrich PCB-dechlorinating bacteria. | nih.govasm.org |

In the presence of oxygen, different microbial pathways are responsible for breaking down PCBs. Aerobic degradation is most effective on less-chlorinated biphenyls, including those produced by anaerobic dechlorination. nio.res.innih.gov The key initial step is catalyzed by dioxygenase enzymes, which insert two hydroxyl groups onto an aromatic ring. nih.govresearchgate.net This requires two adjacent unchlorinated carbon atoms, making the position of chlorine atoms a critical factor in a congener's susceptibility to aerobic attack. epa.gov

For example, the marine bacterium Pseudomonas CH07 has been shown to degrade a variety of PCB congeners, including the tetrachloro congener CB-77, which was reduced by over 40% within 40 hours. nio.res.in The degradation pathway typically proceeds through the formation of chlorobenzoic acids, which may or may not be further mineralized by the same organisms. nih.govresearchgate.net

The persistence and recalcitrance of a chemical refer to its ability to resist degradation and remain in the environment. nih.gov Accurately determining these properties for specific PCB congeners is a primary goal of environmental fate studies. Isotopic labeling is a cornerstone of this research. researchgate.net

By adding a known amount of a labeled standard like this compound to an environmental sample (e.g., soil, water, or biota), scientists can use isotope dilution mass spectrometry to calculate the precise concentration of the native, unlabeled PCB 52. isotope.com This method corrects for losses that occur during sample extraction, cleanup, and analysis, which is essential for obtaining accurate measurements.

This high degree of accuracy is critical for:

Calculating Degradation Rates: By monitoring the decrease in the concentration of a specific congener over time in a controlled laboratory microcosm or in field samples, researchers can calculate its degradation rate and environmental half-life.

Assessing Bioaccumulation: Labeled standards are used to accurately measure PCB concentrations in organisms, helping to determine bioaccumulation factors (BAFs) and understand how these compounds move through the food web. nih.gov

Validating Environmental Models: The precise data generated using isotopic labeling is used to build and validate complex environmental models that predict the long-term fate and transport of PCBs on a regional and global scale. nih.gov

In essence, while the degradation mechanisms are studied by observing the transformation of the native compounds, the ability to accurately quantify these changes and thus understand persistence relies heavily on the use of their isotopically labeled analogs as analytical standards.

Molecular and Cellular Interaction Mechanisms of 2,2 ,5,5 Tetrachlorobiphenyl Investigated with Deuterated Analogues

Biochemical Transformation Pathways of 2,2',5,5'-Tetrachlorobiphenyl (B50384) in Biological Systems

The biotransformation of 2,2',5,5'-tetrachlorobiphenyl (PCB 52) is a complex process that significantly alters its chemical properties and toxicological potential. In biological systems, this compound undergoes several metabolic changes, primarily initiated by oxidative processes, leading to the formation of various metabolites. These transformations are key to its detoxification and elimination, but can also result in bioactivation, forming metabolites with their own toxic profiles.

Identification and Characterization of Metabolites (e.g., hydroxylated, sulfated, methylated)

Once introduced into a biological system, 2,2',5,5'-tetrachlorobiphenyl is metabolized into a variety of derivatives. scispace.com Studies using gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) have identified hydroxylated (OH-PCBs), sulfated, and methylated metabolites in experimental models. chemicalbook.comresearchgate.net

In female Sprague-Dawley rats exposed to PCB 52, these metabolites were predominantly found in the serum and liver. chemicalbook.comsigmaaldrich.com The primary hydroxylated metabolites identified are 2,2',5,5'-tetrachlorobiphenyl-4-ol (4-OH-PCB 52) and another monohydroxylated metabolite, presumed to be 3-OH-PCB 52. scispace.comchemicalbook.com The formation of these OH-PCBs is a critical first step, often preceding further conjugation reactions. chemicalbook.com Following hydroxylation, these intermediates can be further processed to form sulfated and methylated derivatives, which have also been detected in the liver, lung, and serum of exposed rats. researchgate.net The presence of these complex metabolite mixtures underscores the need to consider metabolic pathways in toxicity assessments. sigmaaldrich.com

Table 1: Identified Metabolites of 2,2',5,5'-Tetrachlorobiphenyl in Experimental Models

| Metabolite Class | Specific Metabolites Identified | Primary Tissues of Detection | References |

|---|---|---|---|

| Hydroxylated | 2,2',5,5'-Tetrachlorobiphenyl-4-ol (4-OH-PCB 52), Putative 3-OH-PCB 52 | Liver, Serum, Lung, Adipose, Intestinal Content | scispace.comchemicalbook.comresearchgate.net |

| Sulfated | Sulfated PCB 52 Metabolites | Liver, Serum, Lung | researchgate.netsigmaaldrich.com |

| Methylated | Methylated PCB 52 Metabolites | Liver, Serum | chemicalbook.comsigmaaldrich.com |

| Dechlorinated | Dechlorinated PCB 52 Metabolites | Liver, Serum, Lung | researchgate.net |

Enzymatic Biotransformation: Role of Cytochrome P450 Isoforms (e.g., CYP2B1, CYP2B18)

The metabolism of 2,2',5,5'-tetrachlorobiphenyl is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net PCBs with chlorine atoms at the 2,5- positions are susceptible to CYP-catalyzed oxidation. chemicalbook.com Specifically, the hydroxylation of 2,2',5,5'-tetrachlorobiphenyl is mainly catalyzed by CYP2B1. researchgate.net In reconstituted mixed-function oxygenase systems, the metabolic activity of CYP2B1 towards this congener was significantly enhanced by the presence of cytochrome b5, suggesting a cooperative role for this protein in the biotransformation process. researchgate.net The rate of hydroxylation by CYP2B1 was increased 6.5-fold when cytochrome b5 was added to the system. researchgate.net

Studies in various animal models, including rats and sea turtles, have confirmed the central role of P450 family 2 enzymes in the metabolism of this PCB congener. nih.govscielo.org.mx In sea turtle liver microsomes, the hydroxylation of PCB 52 was observed and correlated strongly with the presence of P450 family 2-like proteins. scielo.org.mx This enzymatic action is crucial as it initiates the detoxification cascade, converting the lipophilic parent compound into more water-soluble metabolites that can be more readily excreted.

Disposition and Tissue Distribution Kinetics of 2,2',5,5'-Tetrachlorobiphenyl in Experimental Models

Following exposure, 2,2',5,5'-tetrachlorobiphenyl distributes throughout the body, with its kinetics and tissue accumulation being key determinants of its potential toxicity. In mice, the tissue elimination half-life of this compound was found to be between 1.64 and 2.90 days.

Studies in rats have shown that PCB 52 is detected in all investigated tissues, including adipose, liver, brain, and serum (blood). chemicalbook.comsigmaaldrich.com Due to its lipophilic nature, the highest concentrations are consistently found in adipose tissue, where levels can be 50 to 100 times higher than in other tissues. chemicalbook.com The general rank order of concentration across most dose groups is adipose > liver ~ brain ~ blood. chemicalbook.com However, at high doses, liver concentrations can surpass those in the brain and blood. chemicalbook.com Even after acute inhalation exposure in adolescent rats, PCB 52 was present in adipose, brain, intestinal content, lung, liver, and serum. researchgate.net The distribution to the brain is noteworthy, although levels are typically lower than in adipose tissue, a difference attributed to the unique lipid composition of the brain. chemicalbook.com

Table 2: Tissue Distribution of 2,2',5,5'-Tetrachlorobiphenyl in Rodent Models

| Experimental Model | Tissue | Key Finding | References |

|---|---|---|---|

| Mice | Multiple Tissues | Elimination half-life ranges from 1.64 to 2.90 days. | |

| Rats | Adipose | Highest concentration; 50-100 times higher than other tissues. | chemicalbook.com |

| Liver | Significant accumulation, can exceed brain and blood levels at high doses. Metabolites are prominent. | chemicalbook.comresearchgate.net | |

| Brain | Accumulation is observed, but at lower levels than in adipose tissue. | chemicalbook.comresearchgate.net | |

| Rats | Serum/Blood | Parent compound and metabolites are readily detected. | chemicalbook.comresearchgate.net |

Computational and Theoretical Chemistry Studies of 2,2',5,5'-Tetrachlorobiphenyl Structure and Reactivity

Computational chemistry provides powerful tools to investigate the molecular properties of compounds like 2,2',5,5'-tetrachlorobiphenyl, offering insights that complement experimental findings. These theoretical approaches can elucidate structural characteristics and predict reactivity, which are fundamental to understanding the mechanisms of biotransformation and toxicity.

Density Functional Theory (DFT) for Molecular Geometries, Rotational Barriers, and Potential Energy Surfaces

For 2,2',5,5'-tetrachlorobiphenyl, the presence of two chlorine atoms in the ortho positions (positions 2 and 2') creates significant steric hindrance. This results in a non-planar (twisted) stable conformation and a large energy barrier to achieving a planar structure. The calculations revealed the existence of both syn-like and anti-like non-planar structures, with a very small energy difference between them. The potential energy curve shows large barriers near the planar (0°) and perpendicular (90°) conformations, indicating that these states are energetically unfavorable. This inherent, stable, non-planar structure is a key factor influencing its interaction with enzymes and biological receptors.

Quantum Chemical Descriptors: Electronegativity, Hardness, Polarizability, and Electrophilicity Indices in Mechanistic Context

Quantum chemical descriptors derived from DFT calculations help to quantify the reactivity of a molecule. These include electronegativity (the ability to attract electrons), chemical hardness (resistance to change in electron distribution), polarizability (how easily the electron cloud is distorted by an electric field), and the electrophilicity index (a measure of electrophilic character). A study that included 2,2',5,5'-tetrachlorobiphenyl (designated PCB-1a) computed these global reactivity descriptors. researchgate.net

The study found that for this compound, the minimum values for average polarizability (αav) and electrophilicity (ω) were observed at a dihedral angle of 90°, which is also its minimum energy conformation. researchgate.net This aligns with the principles of minimum polarizability and minimum electrophilicity, which state that a system's most stable state corresponds to these minimums. researchgate.net Conversely, the chemical hardness (η) was found to be at its maximum at this 90° conformation, in agreement with the maximum hardness principle. researchgate.netscielo.org.mx These descriptors collectively suggest a molecule with a stable electron configuration that is moderately resistant to deformation, which influences how it docks into the active sites of metabolizing enzymes like cytochrome P450. The molecule's electrophilicity provides a quantitative measure of its ability to accept electrons, a key aspect of its chemical reactions in biological systems.

Investigation of Intracellular Biochemical and Signaling Pathways

The study of intracellular biochemical and signaling pathways affected by polychlorinated biphenyls (PCBs) is crucial for understanding their mechanisms of toxicity. Deuterated analogues, such as 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3, serve as essential tools in these investigations, particularly in analytical methods like mass spectrometry, to trace and quantify the parent compound and its metabolites. nih.gov The toxicological effects are attributed to the non-deuterated compound, 2,2',5,5'-Tetrachlorobiphenyl (PCB 52), which is a non-coplanar, ortho-substituted congener. acs.orgnih.gov

Interactions with Mitochondrial Membrane Components and Oxidative Processes

Research into the effects of 2,2',5,5'-Tetrachlorobiphenyl (TCB) on mitochondria has revealed significant interactions with the components of oxidative phosphorylation. nih.gov In studies using rat liver mitochondria, 2,2',5,5'-TCB was found to affect all three major modules of the oxidative phosphorylation system. nih.gov It concurrently inhibited the respiratory subsystem and the phosphorylation subsystem while also increasing the proton leak across the inner mitochondrial membrane. nih.gov

The investigation demonstrated that 2,2',5,5'-TCB inhibited the rate of respiration by 23-26% with both succinate (B1194679) and glutamate (B1630785) + malate (B86768) as substrates. nih.gov The toxin's impact on the respiratory subsystem was particularly noted, with evidence suggesting that Complex I is a target of inhibition. nih.gov Furthermore, 2,2',5,5'-TCB was shown to directly affect ATP synthase, a key component of the phosphorylation module. nih.gov This was evidenced by a 20% decrease in the number of oligomycin-binding sites, a significant drop in the membrane potential generated by ATP hydrolysis, and inhibited ATP hydrolysis activity in uncoupled mitochondria. nih.gov These multifaceted effects disrupt cellular energy production and can contribute to oxidative stress. In a different biological system, studies on the bacterium Ralstonia eutropha H850 showed that 2,2',5,5'-TCB significantly decreased the fluorescence polarization of the cytoplasmic membrane, indicating an increase in membrane fluidity. nih.gov

Table 1: Effects of 2,2',5,5'-Tetrachlorobiphenyl on Mitochondrial Oxidative Phosphorylation Modules Data derived from studies on rat liver mitochondria. nih.gov

| Oxidative Phosphorylation Module | Observed Effect | Specific Finding |

| Respiratory Subsystem | Inhibition | 23-26% decrease in respiration rate; Inhibition of Complex I. |

| Phosphorylation Subsystem | Inhibition | Inhibition of ATP synthase; 20% decrease in oligomycin-binding sites. |

| Proton Leak | Increase | Increased proton permeability of the inner membrane. |

Modulation of Intracellular Calcium Homeostasis and Protein Kinase C Translocation

A significant body of research indicates that ortho-substituted PCB congeners, such as 2,2',5,5'-Tetrachlorobiphenyl, disrupt neuronal signal transduction pathways by altering intracellular calcium (Ca²⁺) homeostasis and activating protein kinase C (PKC). nih.govnih.gov Studies using rat cerebellar granule cells have shown that ortho-substituted PCBs cause a perturbation of calcium homeostasis, an effect not observed with non-ortho-substituted (coplanar) PCBs. nih.gov

This disruption of Ca²⁺ balance is directly linked to the translocation of PKC from the cytosol to the cell membrane, a key step in its activation. nih.gov Research has demonstrated that 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) increases the binding of [³H]phorbol ester, a marker for PKC translocation, in a concentration-dependent manner, with a twofold increase observed at a concentration of 100 μM in cerebellar granule cells. nih.govnih.gov This effect was found to be dependent on the presence of calcium in the extracellular medium, suggesting that Ca²⁺-dependent, or classical, PKC isozymes are involved in this process. nih.govnih.gov Further investigation has suggested that this PKC activation may be mediated through a pathway dependent on reactive oxygen species (ROS), linking it to oxidative stress. nih.gov

Table 2: Effect of 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) on Protein Kinase C (PKC) Activity Data from studies on rat cerebellar granule cells. nih.gov

| Concentration (μM) | Total PKC Activity (% of Control) |

| 0 | 102 ± 06 |

| 1 | 105 ± 12 |

| 25 | 155 ± 16 |

| 50 | 194 ± 11 |

| *Indicates a statistically significant increase. |

Future Directions and Emerging Research Avenues for Deuterated Tetrachlorobiphenyls

Development of Advanced Methodologies for Isotopic Labeling at Novel Sites

The synthesis of isotopically labeled compounds is fundamental to their use as internal standards in analytical chemistry and for tracking metabolic pathways. Future research is focused on developing more sophisticated and efficient labeling methods.

Advanced isotopic labeling techniques are moving beyond simple deuterium (B1214612) or carbon-13 incorporation to more complex and specific labeling patterns. nih.gov While much of the pioneering work in advanced isotopic labeling has been in the field of protein and nucleic acid NMR spectroscopy, the principles can be adapted for environmental contaminants like PCBs. ibs.frnih.gov The goal is to create labeled molecules with near 100% incorporation of isotopes at strategic positions with minimal scrambling.

Current research in other fields is developing methods that could be applied to PCBs, such as:

Segmental Labeling: This enzymatic approach allows for specific parts of a molecule to be isotopically labeled, which could help in studying the degradation or interaction of specific regions of the PCB molecule.

Metabolic Pathway-Informed Labeling: By understanding the synthesis pathways, specific atoms can be selectively labeled by providing isotopically enriched precursors. This could be particularly useful in microbial degradation studies of PCBs.

Pushing Detection Thresholds: New labeling strategies, in conjunction with advanced analytical instrumentation, can enhance signal-to-noise ratios, allowing for the detection of previously unobservable interactions and lower concentrations of metabolites. ibs.fr

Future developments will likely focus on creating novel deuterated PCB congeners with labels on different, specific carbon atoms to investigate congener-specific metabolic pathways and degradation processes in greater detail.

Table 1: Comparison of Isotopic Labeling Approaches

| Labeling Method | Description | Potential Application for PCBs |

|---|---|---|

| Conventional Synthesis | Chemical synthesis using deuterated starting materials or reagents. | Production of standard deuterated congeners like 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3. |

| Metabolic Pathway Labeling | Using microorganisms or enzymes to incorporate isotopes from labeled precursors. | Studying microbial degradation pathways of specific PCB congeners. |

| Segmental Labeling | Enzymatic or chemical ligation to label specific molecular segments. | Investigating the differential reactivity and metabolism of the two phenyl rings in a PCB molecule. |

| Site-Specific Labeling | Advanced organic synthesis techniques to place isotopes at any desired position. | Probing specific chemical reactions, bond cleavages, and interactions with biological molecules. |

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Mechanistic Investigations

To understand the complex biological effects of PCBs, researchers are moving beyond single-endpoint analyses and embracing a systems-biology approach. The integration of multiple "omics" datasets is central to this shift. bohrium.comdivingintogeneticsandgenomics.com This approach provides a holistic view of the molecular perturbations caused by PCB exposure. nih.gov

Genomics: Identifies genetic predispositions or changes in gene expression (transcriptomics) that alter susceptibility to PCB effects.

Proteomics: Reveals changes in protein expression and post-translational modifications, indicating which cellular pathways are affected. rsc.org

Metabolomics: Measures the downstream functional output of the genome and proteome by quantifying small-molecule metabolites, offering a snapshot of the metabolic state of an organism after exposure. nih.gov

By combining these data streams, researchers can connect the dots from gene to functional outcome, creating a comprehensive picture of the mechanisms of PCB action. nih.gov For instance, integrating proteomics with genomics data has helped prioritize driver genes in cancer studies, a technique that could be applied to understand PCB-related pathologies. nih.gov The use of deuterated standards like this compound is critical in the metabolomics arm of these studies to ensure accurate quantification of the parent compound and its metabolites.

Computational Modeling Enhancements for Predictive Research on PCB Behavior

Computational modeling is a powerful tool for predicting the environmental fate, transport, and biological effects of chemicals like PCBs. nih.govelifesciences.org Future research aims to enhance the predictive power and accuracy of these models.

Enhancements are being developed in several key areas:

Fate and Transport Models: New models are being developed that combine theoretical, empirical, and deterministic elements to better predict how PCBs move through ecosystems. epa.gov These models incorporate processes like volatilization, sorption to sediments, and bioaccumulation. epa.govnih.gov The goal is to create more robust predictions of how PCB mixtures change in composition over time and distance from the source. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the toxicity or biological activity of a chemical based on its molecular structure. Future QSARs for PCBs will likely incorporate more complex molecular descriptors and machine learning algorithms to improve their predictive accuracy for specific congeners.

Pharmacokinetic (PK) Models: These models simulate the absorption, distribution, metabolism, and excretion of PCBs in organisms. Enhanced PK models will incorporate multi-omics data to better simulate individual variability in response to PCB exposure.

These advanced models will allow for better risk assessment and the prioritization of congeners for in-depth toxicological testing, ultimately reducing the need for extensive animal studies.

Expanding the Application of Deuterated Standards to Other Classes of Environmental Contaminants

The principles and techniques refined for using deuterated PCBs as internal standards are being increasingly applied to other classes of persistent and emerging environmental pollutants. The use of deuterated standards is a critical refinement for quantitative analysis, correcting for analyte loss during sample preparation and variability in instrument response. mdpi.com

This approach is being expanded to include:

Polycyclic Aromatic Hydrocarbons (PAHs): Deuterated PAHs are used as performance reference compounds (PRCs) in passive sampling devices to provide a measure of the exchange kinetics between the sampler and the environment. researchgate.net

Tire Tread Particles: A novel method uses deuterated polymers of similar structure (e.g., deuterated polyisoprene, deuterated polybutadiene) as internal standards in pyrolysis-GC/MS to quantify tire wear particles in environmental samples. mdpi.com

Pesticides and Herbicides: Isotope dilution methods using deuterated standards are employed for the precise quantification of various pesticides in complex matrices like water and soil. shimadzu.com

Pharmaceuticals and Personal Care Products (PPCPs): As concern over PPCPs in the environment grows, the development and use of corresponding deuterated standards are becoming essential for accurate monitoring.

The expertise gained from the synthesis and application of deuterated PCBs provides a valuable template for developing the standards needed to monitor a wider range of environmental contaminants.

Table 2: Application of Deuterated Standards in Environmental Analysis

| Contaminant Class | Example Standard | Analytical Technique | Purpose |

|---|---|---|---|

| Polychlorinated Biphenyls (PCBs) | This compound | GC-MS | Accurate quantification of PCB 52. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Deuterium-labeled PAHs | GC-MS | Performance reference compounds in passive samplers. researchgate.net |

| Tire Polymers | Deuterated polyisoprene/polybutadiene | Pyrolysis-GC/MS | Internal standard for quantifying tire tread particles. mdpi.com |

Collaborative Research Initiatives for Global PCB Congener Databases and Standards Development

The global nature of PCB contamination necessitates international cooperation. Future progress in managing the risks posed by PCBs hinges on collaborative initiatives to develop comprehensive global databases and ensure the availability of certified reference materials.

A significant recent development is the establishment of a global program by the Global Environment Facility (GEF) aimed at the elimination of PCBs. brsmeas.org This program, a partnership involving the World Bank, United Nations agencies, and various governments, highlights the power of a collaborative approach. brsmeas.org

Key goals for future collaborative research include:

Updating and Verifying PCB Inventories: Many developing countries lack complete inventories of PCB-containing equipment. International efforts are needed to support the identification and cataloging of these sources. brsmeas.org

Global Congener Database: Creating a centralized, open-access database for PCB congener concentrations in various environmental media (air, water, soil, biota) and human samples from around the world. This would allow for large-scale analysis of trends, transport, and exposure patterns. The Omics Discovery Index (OmicsDI) is an example of such a platform that could be expanded for environmental contaminants. nih.gov

Standardization of Methods: Promoting the use of standardized analytical methods and certified reference materials, including deuterated standards, to ensure data from different laboratories around the world is comparable.

Sustainable Disposal Technologies: Collaborating on the development and implementation of cost-effective and environmentally sound technologies for the disposal of PCB-contaminated materials.

Such initiatives are crucial for achieving the goals of the Stockholm Convention on Persistent Organic Pollutants, which calls for the elimination of the use of PCBs in equipment by 2025 and their environmentally sound management by 2028. brsmeas.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / IUPAC No. |

|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) | PCB 52 |

| This compound | - |

| 2,3,4,5-Tetrachlorobiphenyl | - |

| Polychlorinated Biphenyl (B1667301) | PCB |

| Polycyclic Aromatic Hydrocarbon | PAH |

| Polyisoprene | - |

| Polybutadiene | - |

| Carbon-13 | ¹³C |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3 and its metabolites in biological matrices?

- Methodology : Use hyphenated techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for high sensitivity and specificity. For deuterated analogs, ensure isotopic purity validation via HRMS (High-Resolution Mass Spectrometry) to distinguish between labeled and unlabeled species. Sample preparation should include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce matrix interference .

Q. How should this compound be stored to maintain chemical stability and isotopic integrity?

- Methodology : Store at room temperature in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Monitor isotopic purity over time using GC-MS or NMR , as deuterium loss can occur via exchange reactions. Re-analyze purity every three years, as recommended for polychlorinated biphenyls (PCBs) .

Q. What is the role of hepatic enzymes in the metabolism of this compound, and how can this be experimentally modeled?

- Methodology : Use phenobarbital-induced rat liver microsomes to study cytochrome P450-mediated oxidation. Monitor metabolite formation (e.g., dihydroxylated derivatives and sulfated conjugates) via Nt-LCMS (Nontargeted Liquid Chromatography-Mass Spectrometry). Include controls with enzyme inhibitors (e.g., SKF-525A) to confirm enzymatic pathways .

Q. How can researchers prepare calibration standards for accurate quantification of this compound in environmental samples?

- Methodology : Use isotopically labeled internal standards (e.g., 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5) to correct for matrix effects. Prepare serial dilutions in a solvent matching the sample matrix (e.g., hexane for lipid-rich tissues). Validate linearity and recovery rates using spike-and-recovery experiments .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways (e.g., aromatic hydroxylation vs. epoxidation) be resolved for this compound?

- Methodology : Employ isotope labeling (e.g., ¹⁸O) to track oxygen insertion mechanisms. Combine MS/MS fragmentation patterns with computational modeling (e.g., DFT calculations) to differentiate between arene oxide intermediates and direct hydroxylation products. Validate using in vitro assays with recombinant enzymes (e.g., CYP2B1) .

Q. What experimental designs are optimal for tracking temporal changes in metabolite profiles during chronic exposure studies?

- Methodology : Use longitudinal sampling of liver, adipose tissue, and serum in rodent models. Apply time-course metabolomics with LC-HRMS to capture phase I/II metabolites. Include time-resolved kinetic modeling to assess bioaccumulation and elimination rates. Normalize data to tissue lipid content to account for partitioning effects .

Q. How can isotopic effects of deuterium labeling influence the pharmacokinetics of this compound compared to its non-deuterated analog?

- Methodology : Conduct parallel comparative studies using both deuterated and non-deuterated forms. Measure differences in metabolic half-lives, tissue distribution, and enzyme binding affinities via radiometric assays (³H/¹⁴C labeling). Adjust kinetic models to account for deuterium’s mass difference, which may alter reaction rates .

Q. What strategies mitigate analytical discrepancies in quantifying low-abundance metabolites, such as OH-PCB sulfates, across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.